4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain a morpholine dione group, a piperidine ring, and a chloro-fluoro substituted phenyl group. These types of compounds are often used in medicinal chemistry and drug design due to their versatile reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed using a cyclization reaction, while the phenyl group could be added using a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the carbonyl groups in the morpholine dione could potentially undergo nucleophilic addition reactions, while the halogen atoms on the phenyl ring might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, or high-performance liquid chromatography (HPLC) for stability analysis .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including morpholine-3,5-dione derivatives. For instance:
- Morpholine-3,5-dione derivatives have been investigated for their anti-HIV properties. For example, indolyl and oxochromenyl xanthenone derivatives were studied as potential anti-HIV-1 agents .
Antiviral Activity
Anti-HIV Activity
Antiproliferative Effects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)8-15(22)20-6-4-11(5-7-20)21-16(23)9-25-10-17(21)24/h1-3,11H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQICWFGHVENQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione |
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